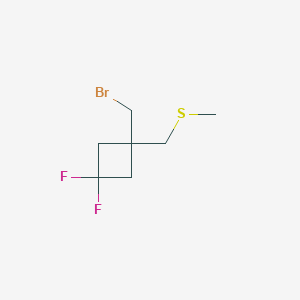
1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a cyclobutane derivative, which means it contains a cyclobutane ring, a four-membered carbon ring. It has a bromomethyl group (-CH2Br), a difluoromethyl group (-CHF2), and a methylsulfanyl group (-SCH3) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The cyclobutane ring is likely to adopt a puckered conformation due to the strain of the four-membered ring .Chemical Reactions Analysis
The bromomethyl group in this compound is a good leaving group, so it could undergo nucleophilic substitution reactions. The difluoromethyl group could potentially undergo reactions with nucleophiles as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to a similar compound without bromine .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane is used in various cycloaddition reactions. For example, it participates in reactions with unsymmetrically substituted olefins, leading to the formation of cyclobutanes that are puckered with a marked preference for their substituent groups to be situated equatorially (Taylor & Wright, 1973).
Nuclear Magnetic Resonance (NMR) Studies
NMR studies on derivatives of this compound have been conducted to understand their structural and conformational behavior. These studies have revealed details like spin-spin coupling and ring puckering in these molecules (Takahashi, 1962).
Synthesis Improvements
Research has been conducted to improve the synthesis process of bromomethyl cyclobutane, a close relative of the chemical . These studies aim to enhance yield, purity, and applicability for industrial production (Hui, 2003).
Substituent Effects on NMR Spectrum
The effects of various substituents on the NMR spectrum of cyclobutane derivatives, including compounds similar to this compound, have been studied. This research helps in understanding the impact of different substituents on the conformation of these compounds (Hopkins, 1968).
Dehydrogenated Intermolecular Cyclization
Studies on the formation of cyclobutane derivatives through dehydrogenated intermolecular cyclization processes have been conducted. These processes are important in creating complex cyclobutane structures, which are key in various chemical synthesis applications (Muramatsu, Toyota, & Satou, 2009).
Synthesis of Cyclobutane Scaffolds
Research on the synthesis of 1-aminomethyl-1-fluorocycloalkane scaffolds from methylenecycloalkanes has been conducted. This work is significant for developing cyclobutane-based compounds for various applications (Moens, D’hooghe, & Kimpe, 2013).
Bridgehead-substituted Cyclobutanes
Studies on the synthesis and reactions of bridgehead-substituted cyclobutanes, including those structurally related to this compound, provide insights into novel addition reactions of the bicyclic system (Gaoni, 1989).
Conformational Behavior Studies
Research on the conformational behavior of various cyclobutane derivatives, including halogen-substituted ones, helps in understanding the structural dynamics of these compounds (Powell et al., 1988).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2S/c1-11-5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLXOVPKPHGDNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC(C1)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)
![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)
![N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2403117.png)
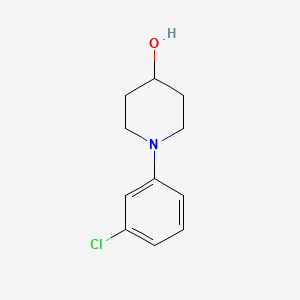
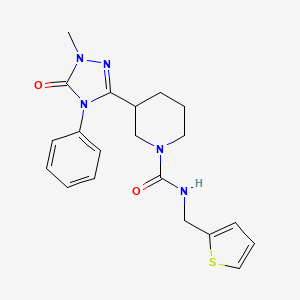
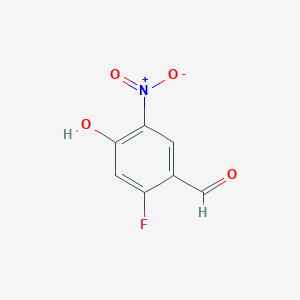

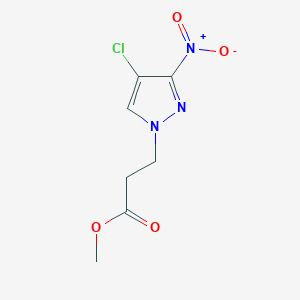
![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2403127.png)
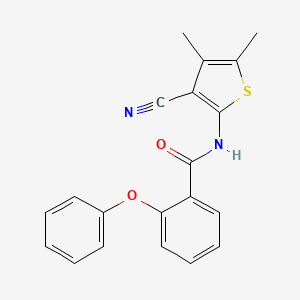
![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)
![[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2403131.png)

![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)
